4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
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Overview
Description
4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrido[3,4-e]pyrimidines This compound is characterized by the presence of chlorobenzyl and fluorobenzyl groups attached to a hexahydroimidazo pyrido pyrimidine core
Preparation Methods
The synthesis of 4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves multiple steps. The synthetic route typically starts with the preparation of the core imidazo[1,2-a]pyrido[3,4-e]pyrimidine structure, followed by the introduction of the chlorobenzyl and fluorobenzyl groups. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl and fluorobenzyl positions using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one include other imidazo[1,2-a]pyrido[3,4-e]pyrimidines with different substituents. These compounds may have similar core structures but differ in the nature and position of the substituents. The uniqueness of this compound lies in its specific combination of chlorobenzyl and fluorobenzyl groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22ClFN4O |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-11-[(3-fluorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C23H22ClFN4O/c24-18-6-4-16(5-7-18)14-29-22(30)20-15-27(13-17-2-1-3-19(25)12-17)10-8-21(20)28-11-9-26-23(28)29/h1-7,12H,8-11,13-15H2 |
InChI Key |
GFQUAGXADDAPKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)Cl)CC5=CC(=CC=C5)F |
Origin of Product |
United States |
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